molecular formula C10H9BrO2 B2431128 Methyl (1S,2R,3R,8S)-4-bromocubane-1-carboxylate CAS No. 37794-28-8

Methyl (1S,2R,3R,8S)-4-bromocubane-1-carboxylate

Cat. No.: B2431128
CAS No.: 37794-28-8
M. Wt: 241.084
InChI Key: AYRUWJVGHGZOKB-UHFFFAOYSA-N
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Description

Methyl (1S,2R,3R,8S)-4-bromocubane-1-carboxylate is an organic compound with the molecular formula C₁₀H₉BrO₂. It is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The presence of a bromine atom and a carboxylate group in the cubane framework makes this compound an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromocubane-1-carboxylate typically involves the bromination of cubane followed by esterification. One common method includes the bromination of cubane using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromocubane is then reacted with methanol and a carboxylating agent like carbon dioxide under acidic conditions to form methyl 4-bromocubane-1-carboxylate.

Industrial Production Methods

Industrial production methods for methyl 4-bromocubane-1-carboxylate are not well-documented, likely due to the specialized nature of cubane derivatives. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2R,3R,8S)-4-bromocubane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylate group can be oxidized to form carboxylic acids or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Coupling: Extended carbon frameworks with new carbon-carbon bonds.

Scientific Research Applications

Methyl (1S,2R,3R,8S)-4-bromocubane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex cubane derivatives.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Used in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-bromocubane-1-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the carboxylate group is transformed into different functional groups. The unique cubic structure of cubane influences the reactivity and stability of the compound, making it a valuable subject for mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

    Cubane: The parent hydrocarbon with a cubic structure.

    4-Bromocubane: A simpler derivative with only a bromine atom.

    Cubane-1-carboxylate: A derivative with only a carboxylate group.

Uniqueness

Methyl (1S,2R,3R,8S)-4-bromocubane-1-carboxylate is unique due to the presence of both a bromine atom and a carboxylate group in the cubane framework

Properties

IUPAC Name

methyl 4-bromocubane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-8(12)9-2-5-3(9)7-4(9)6(2)10(5,7)11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRUWJVGHGZOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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